molecular formula C4H4BrF3O2 B3054651 2,2,2-trifluoroethyl 2-bromoacetate CAS No. 61433-91-8

2,2,2-trifluoroethyl 2-bromoacetate

Cat. No.: B3054651
CAS No.: 61433-91-8
M. Wt: 220.97 g/mol
InChI Key: IKQJUNXXIIHEKP-UHFFFAOYSA-N
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Description

2,2,2-Trifluoroethyl 2-bromoacetate (CAS 895733-71-8) is a fluorinated ester with the molecular formula C₄H₂BrF₅O₂ and a molecular weight of 256.95 g/mol . Structurally, it consists of a 2-bromoacetate group esterified with a 2,2,2-trifluoroethyl moiety.

Properties

IUPAC Name

2,2,2-trifluoroethyl 2-bromoacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4BrF3O2/c5-1-3(9)10-2-4(6,7)8/h1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKQJUNXXIIHEKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)OCC(F)(F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4BrF3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4069470
Record name Acetic acid, bromo-, 2,2,2-trifluoroethyl ester
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Molecular Weight

220.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61433-91-8
Record name Acetic acid, 2-bromo-, 2,2,2-trifluoroethyl ester
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Record name Acetic acid, 2-bromo-, 2,2,2-trifluoroethyl ester
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Record name Acetic acid, 2-bromo-, 2,2,2-trifluoroethyl ester
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Record name Acetic acid, bromo-, 2,2,2-trifluoroethyl ester
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Record name 2,2,2-trifluoroethyl 2-bromoacetate
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Preparation Methods

Synthetic Routes and Reaction Conditions

2,2,2-Trifluoroethyl 2-bromoacetate can be synthesized through the esterification of 2,2,2-trifluoroethanol with bromoacetic acid. The reaction typically involves the use of a strong acid catalyst such as sulfuric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .

Industrial Production Methods

In an industrial setting, the production of 2,2,2-trifluoroethyl 2-bromoacetate may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature and pressure, ensuring consistent product quality. Additionally, the purification of the final product is achieved through distillation or recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoroethyl 2-bromoacetate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide.

Major Products Formed

Scientific Research Applications

2,2,2-Trifluoroethyl 2-bromoacetate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in the preparation of pharmaceuticals and agrochemicals.

    Biology: The compound is used in the modification of biomolecules, such as peptides and proteins, to study their structure and function.

    Medicine: It serves as a precursor in the synthesis of fluorinated compounds, which are important in the development of drugs with improved metabolic stability and bioavailability.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism of action of 2,2,2-trifluoroethyl 2-bromoacetate involves its reactivity towards nucleophiles. The bromine atom is a good leaving group, making the compound susceptible to nucleophilic attack. This leads to the formation of various substituted products depending on the nucleophile used. The trifluoroethyl group can also influence the reactivity and stability of the compound, making it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Structural Analogues

The following table summarizes key structural analogues and their properties:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features Applications Safety Information References
2,2,2-Trifluoroethyl 2-bromoacetate 895733-71-8 C₄H₂BrF₅O₂ 256.95 Trifluoroethyl ester, bromoacetate group Potential synthetic intermediate Limited toxicity data available
Ethyl 2-bromo-2,2-difluoroacetate 667-27-6 C₄H₅BrF₂O₂ ~203* Ethyl ester, bromo-difluoroacetate group Pharmaceutical precursor No comprehensive toxicity reports
Benzyl 2-bromo-2,2-difluoroacetate N/A C₉H₇BrF₂O₂ ~249* Benzyl ester, bromo-difluoroacetate group Organic synthesis Not reported
Methyl 2-bromo-2-(4-bromophenyl)acetate 60079-77-8 C₁₀H₉Br₂O₂ ~305* Methyl ester, 4-bromophenyl substituent Specialty chemical synthesis Limited safety data
Ethyl 2-(3-bromophenyl)-2,2-difluoroacetate 885068-75-7 C₁₀H₉BrF₂O₂ 196.33† Ethyl ester, 3-bromophenyl substituent Drug discovery (aryl-functionalized) Not classified for hazards

*Calculated based on molecular formula. †Discrepancy noted in source data (reported formula may be incorrect).

Physicochemical Properties

  • Fluorination Effects : The trifluoroethyl group in 2,2,2-trifluoroethyl 2-bromoacetate significantly increases lipophilicity compared to ethyl or methyl esters, enhancing membrane permeability and metabolic resistance .
  • Reactivity : Bromine at the α-position acts as a leaving group, facilitating nucleophilic substitution reactions. The electron-withdrawing effect of fluorine atoms stabilizes the carbonyl group, increasing electrophilicity .
  • Comparative Data: Ethyl 2-bromo-2,2-difluoroacetate: Lower fluorine content reduces lipophilicity but retains reactivity for cross-coupling reactions .

Biological Activity

2,2,2-Trifluoroethyl 2-bromoacetate is a compound of interest in medicinal chemistry due to its unique fluorinated structure and potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and implications for drug development.

Chemical Structure and Properties

The chemical structure of 2,2,2-trifluoroethyl 2-bromoacetate can be represented as follows:

  • Molecular Formula : C4_4H4_4BrF3_3O2_2
  • Molecular Weight : 213.98 g/mol
  • Functional Groups : Bromoacetate and trifluoroethyl groups contribute to its reactivity and potential biological interactions.

Biological Activity Overview

Research has indicated that compounds with trifluoroethyl groups often exhibit enhanced lipophilicity and metabolic stability. The incorporation of such groups can influence the pharmacokinetic profiles of the compounds, potentially leading to improved efficacy in biological systems.

  • Adenylate Cyclase Activity : A study compared the effects of various analogs on adenylate cyclase activity in rat striatum. While dopamine and its analogs stimulated adenylate cyclase activity in a dose-dependent manner, 2,2,2-trifluoroethyl derivatives showed a weaker effect at higher concentrations (1 x 104^{-4} M) .
  • Vasodilatory Effects : The relaxant effects of N-trifluoroethyldopamine analogs were studied in isolated rabbit renal and ear arteries. Both N-ethyl- and N-trifluoroethyldopamine demonstrated relaxant effects without selectivity for dopamine receptors, suggesting potential applications in vascular biology .
  • NRF2 Activation : The compound has been explored for its ability to activate NRF2 (Nuclear factor erythroid 2-related factor 2), which plays a crucial role in cellular defense against oxidative stress. Modifications to the compound have led to enhanced metabolic stability and lipophilicity, improving its cellular potency .

Table 1: Summary of Biological Activities

Study ReferenceBiological ActivityObservations
Adenylate CyclaseWeak stimulation at high concentrations
NRF2 ActivationEnhanced metabolic stability and cellular potency
Synthesis StudiesEffective synthesis routes explored

Case Study: NRF2 Activation

In a study examining the activation of NRF2 by various fluoroalkyl compounds, 2,2,2-trifluoroethyl derivatives showed significant improvements in both lipophilicity and metabolic stability compared to other analogs. This was evidenced by increased levels of NRF2 protein in treated keratinocytes, indicating potential therapeutic applications in chronic inflammatory diseases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.